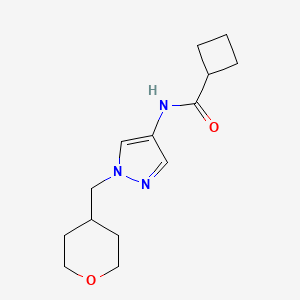
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide, a compound with the CAS number 1705753-29-2, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H19N5O2, with a molecular weight of 337.4 g/mol. The compound's structure features a cyclobutane ring and a pyrazole moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been documented to inhibit tumor growth by interfering with various cellular pathways, such as apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : Compounds containing tetrahydropyran rings have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
A study on related pyrazole derivatives demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB signaling pathways .
Biological Activity Data
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |
| Anti-inflammatory | Modulates inflammatory cytokine production; reduces edema in animal models. |
| Antimicrobial | Exhibits activity against certain bacterial strains; potential for drug development. |
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, revealing that compounds similar to this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549) with IC50 values in the micromolar range .
- Inflammation Model : In an animal model of inflammation, the administration of related compounds showed a marked reduction in paw edema and pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that these compounds can effectively modulate immune responses .
- Antimicrobial Activity : A preliminary investigation into the antimicrobial properties indicated that derivatives of this compound demonstrated inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(12-2-1-3-12)16-13-8-15-17(10-13)9-11-4-6-19-7-5-11/h8,10-12H,1-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZDHDSMOYMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














